Methyl 2-{[(5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 2-{5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-amido}benzoate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-amido}benzoate typically involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivatives with various aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction is usually carried out in N,N-dimethylformamide with piperidine as a catalyst under reflux conditions for several hours .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through recrystallization and other purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-amido}benzoate undergoes various chemical reactions, including hydrolysis, oxidation, reduction, alkylation, formylation, and nitrosation .
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or basic conditions.
Oxidation: Commonly uses oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often employs reducing agents such as sodium borohydride or lithium aluminum hydride.
Alkylation: Utilizes alkyl halides in the presence of a base.
Formylation: Involves formylating agents like formic acid or formamide.
Nitrosation: Uses nitrosating agents such as sodium nitrite in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis may yield carboxylic acids, while oxidation could produce ketones or aldehydes .
Scientific Research Applications
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). This enzyme is essential for the progression of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound binds effectively to the active site of CDK2, disrupting its function .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine
- 7-Phenylpyrazolo[1,5-a]pyrimidine
Uniqueness
Methyl 2-{5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-amido}benzoate stands out due to its specific structural features that enhance its binding affinity to CDK2, making it a more potent inhibitor compared to similar compounds .
Properties
Molecular Formula |
C27H20N4O3 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
methyl 2-[(5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C27H20N4O3/c1-34-27(33)20-14-8-9-15-21(20)29-26(32)23-17-25-28-22(18-10-4-2-5-11-18)16-24(31(25)30-23)19-12-6-3-7-13-19/h2-17H,1H3,(H,29,32) |
InChI Key |
AOOSYAUEMFYWIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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